2,5-Dichloro-4-fluoroaniline

Vue d'ensemble

Description

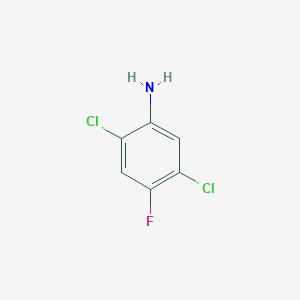

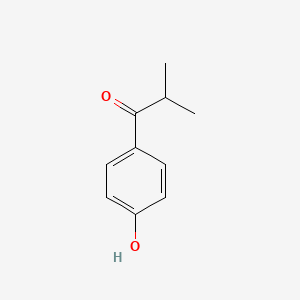

2,5-Dichloro-4-fluoroaniline is a chemical compound with the molecular formula C6H4Cl2FN . It has a molecular weight of 180.01 . The compound is typically stored at ambient temperature .

Molecular Structure Analysis

The InChI code for 2,5-Dichloro-4-fluoroaniline is1S/C6H4Cl2FN/c7-3-2-6 (10)4 (8)1-5 (3)9/h1-2H,10H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2,5-Dichloro-4-fluoroaniline is a solid at room temperature . It is colorless or light yellow in appearance . It is soluble in alcohols and organic solvents, such as ethanol and dimethylformamide, but insoluble in water .Applications De Recherche Scientifique

Biosynthetic Incorporation in Proteins

The potential of 2,5-Dichloro-4-fluoroaniline in biosynthetic incorporation into proteins has been studied. Fluorescent amino acids, such as dansylalanine, have been genetically encoded in organisms like Saccharomyces cerevisiae using an amber nonsense codon and orthogonal tRNA/aminoacyl-tRNA synthetase pair. This fluorophore has been used to monitor protein unfolding, indicating the potential of similar compounds like 2,5-Dichloro-4-fluoroaniline in protein studies (Summerer et al., 2006).

Metabonomic Toxicity Assessment

Metabonomics, using techniques like high-resolution 1H NMR spectroscopy, has been applied to assess the toxicity of compounds related to 2,5-Dichloro-4-fluoroaniline. This approach can identify novel biomarkers of xenobiotic toxicity and determine the mechanisms of action of toxic chemicals (Bundy et al., 2002).

C-F Bond Activation in Organic Synthesis

The unique properties of fluorine atoms in compounds like 2,5-Dichloro-4-fluoroaniline have made them a subject of interest in organic synthesis. The study of C-F bond activation is crucial for the synthesis of fluoroorganic compounds, highlighting the importance of these compounds in the development of pharmaceuticals and agrochemicals (Amii & Uneyama, 2009).

Monitoring Metabolism with NMR

The metabolism of drugs can be monitored using Nuclear Magnetic Resonance (NMR) methods. Studies on fluorouracil, a compound structurally related to 2,5-Dichloro-4-fluoroaniline, have demonstrated the feasibility of using NMR to trace the metabolic fate of drugs in vivo, potentially applicable to similar fluorinated compounds (Stevens et al., 1984).

Antiviral Nucleosides Synthesis

2,5-Dichloro-4-fluoroaniline and related compounds are also investigated in the synthesis of antiviral nucleosides. The incorporation of fluorine atoms in these molecules can enhance their antiviral effectiveness, as observed in the study of various fluoroarabinofuranosylcytosines and uracils (Watanabe et al., 1983).

Spectroscopic Studies

Spectroscopic methods have been used to study compounds like 2,5-Dichloro-4-fluoroaniline. This includes investigating the electronic properties of molecules and their interactions in various chemical environments, which can provide insights into their behavior in biological systems (Yang et al., 2004).

Chemical Polymerization

The chemical polymerization of compounds related to 2,5-Dichloro-4-fluoroaniline, such as 2-fluoroaniline, has been explored using oxidants like chromic acid. Such studies help in understanding the polymerization behavior of these compounds, which can be crucial for developing new materials (Kang & Yun, 1989).

Safety and Hazards

The safety information for 2,5-Dichloro-4-fluoroaniline indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Mécanisme D'action

Target of Action

The specific targets of 2,5-Dichloro-4-fluoroaniline are currently not well-documented in the literature. This compound is a derivative of aniline, which is known to interact with various enzymes and receptors in the body. The specific targets of this compound may vary due to the presence of dichloro and fluoro substituents .

Mode of Action

The mode of action of 2,5-Dichloro-4-fluoroaniline is not explicitly documented. As a derivative of aniline, it may share some of the same interactions. Aniline derivatives are known to form complexes with proteins and DNA, potentially altering their function . The dichloro and fluoro substituents may influence the compound’s reactivity and binding affinity.

Biochemical Pathways

Aniline and its derivatives can be metabolized in the liver through various pathways, including hydroxylation and conjugation . The metabolites may have different biological activities and toxicities.

Pharmacokinetics

Aniline and its derivatives are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

Aniline and its derivatives can cause methemoglobinemia, a condition where an abnormal amount of methemoglobin is produced, reducing the oxygen-carrying capacity of the blood .

Propriétés

IUPAC Name |

2,5-dichloro-4-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2FN/c7-3-2-6(10)4(8)1-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVXJOLBILNOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20950013 | |

| Record name | 2,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-4-fluoroaniline | |

CAS RN |

2729-37-5 | |

| Record name | 2729-37-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloro-4-fluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20950013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2,5-Dimethylphenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1593998.png)